molecular formula C14H22O3 B11770368 2-Decenylsuccinic anhydride

2-Decenylsuccinic anhydride

Cat. No.: B11770368
M. Wt: 238.32 g/mol
InChI Key: GDXGTHFUAURIFL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Decenylsuccinic anhydride is an organic compound with the molecular formula C₁₄H₂₂O₃. It belongs to the class of heterocyclic organic compounds and is characterized by a succinic anhydride backbone with a decenyl side chain. This compound is used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Decenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with 1-decene in the presence of a catalyst. The reaction typically involves heating the reactants to a temperature range of 150-200°C under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Decenylsuccinic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Decenylsuccinic anhydride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-decenylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can undergo nucleophilic attack by various nucleophiles, such as water, alcohols, and amines. This reactivity is due to the presence of an electronegative oxygen atom that can act as a leaving group during the reaction .

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

3-[(E)-dec-2-enyl]oxolane-2,5-dione

InChI

InChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h8-9,12H,2-7,10-11H2,1H3/b9-8+

InChI Key

GDXGTHFUAURIFL-CMDGGOBGSA-N

Isomeric SMILES

CCCCCCC/C=C/CC1CC(=O)OC1=O

Canonical SMILES

CCCCCCCC=CCC1CC(=O)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.